molecular formula C20H23N5OS B3885972 4-((4-(DIETHYLAMINO)BENZYLIDENE)AMINO)-5-(4-MEO-PH)-4H-1,2,4-TRIAZOLE-3-THIOL

4-((4-(DIETHYLAMINO)BENZYLIDENE)AMINO)-5-(4-MEO-PH)-4H-1,2,4-TRIAZOLE-3-THIOL

Cat. No.: B3885972
M. Wt: 381.5 g/mol
InChI Key: YBOXXXHKWXQAMZ-KGENOOAVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-(DIETHYLAMINO)BENZYLIDENE)AMINO)-5-(4-MEO-PH)-4H-1,2,4-TRIAZOLE-3-THIOL is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(DIETHYLAMINO)BENZYLIDENE)AMINO)-5-(4-MEO-PH)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves the condensation of 4-(DIETHYLAMINO)BENZALDEHYDE with 4-METHOXYANILINE to form the corresponding Schiff base. This intermediate is then cyclized with THIOSEMICARBAZIDE under acidic conditions to yield the desired triazole derivative. The reaction conditions often include refluxing in ethanol or methanol, with the addition of a catalytic amount of acid such as hydrochloric acid or sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and concentration of reactants. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((4-(DIETHYLAMINO)BENZYLIDENE)AMINO)-5-(4-MEO-PH)-4H-1,2,4-TRIAZOLE-3-THIOL can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or nitric acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2), or sulfonating agents (SO3, H2SO4).

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Nitro, halo, or sulfonyl derivatives.

Scientific Research Applications

    Chemistry: As a ligand in coordination chemistry and catalysis.

    Biology: As a probe for studying enzyme activities and protein interactions.

    Medicine: As a potential therapeutic agent for treating diseases such as cancer, infections, and inflammation.

    Industry: As a component in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-((4-(DIETHYLAMINO)BENZYLIDENE)AMINO)-5-(4-MEO-PH)-4H-1,2,4-TRIAZOLE-3-THIOL involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes such as proliferation, apoptosis, and inflammation. The compound’s unique structure allows it to form stable complexes with metal ions, which can enhance its biological activity and selectivity.

Comparison with Similar Compounds

4-((4-(DIETHYLAMINO)BENZYLIDENE)AMINO)-5-(4-MEO-PH)-4H-1,2,4-TRIAZOLE-3-THIOL can be compared with other triazole derivatives, such as:

    1,2,4-Triazole-3-thiol: A simpler analog with similar biological activities but lower potency.

    4-(Benzylideneamino)-1,2,4-triazole-3-thiol: Lacks the diethylamino and methoxy groups, resulting in different chemical and biological properties.

    4-((4-(Dimethylamino)benzylidene)amino)-5-(4-MEO-PH)-4H-1,2,4-triazole-3-thiol: Similar structure but with dimethylamino instead of diethylamino, affecting its reactivity and interactions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5OS/c1-4-24(5-2)17-10-6-15(7-11-17)14-21-25-19(22-23-20(25)27)16-8-12-18(26-3)13-9-16/h6-14H,4-5H2,1-3H3,(H,23,27)/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBOXXXHKWXQAMZ-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((4-(DIETHYLAMINO)BENZYLIDENE)AMINO)-5-(4-MEO-PH)-4H-1,2,4-TRIAZOLE-3-THIOL
Reactant of Route 2
Reactant of Route 2
4-((4-(DIETHYLAMINO)BENZYLIDENE)AMINO)-5-(4-MEO-PH)-4H-1,2,4-TRIAZOLE-3-THIOL
Reactant of Route 3
Reactant of Route 3
4-((4-(DIETHYLAMINO)BENZYLIDENE)AMINO)-5-(4-MEO-PH)-4H-1,2,4-TRIAZOLE-3-THIOL
Reactant of Route 4
Reactant of Route 4
4-((4-(DIETHYLAMINO)BENZYLIDENE)AMINO)-5-(4-MEO-PH)-4H-1,2,4-TRIAZOLE-3-THIOL
Reactant of Route 5
Reactant of Route 5
4-((4-(DIETHYLAMINO)BENZYLIDENE)AMINO)-5-(4-MEO-PH)-4H-1,2,4-TRIAZOLE-3-THIOL
Reactant of Route 6
Reactant of Route 6
4-((4-(DIETHYLAMINO)BENZYLIDENE)AMINO)-5-(4-MEO-PH)-4H-1,2,4-TRIAZOLE-3-THIOL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.